molecular formula C9H11BrFN B596392 N,N-Dimethyl 2-bromo-6-fluorobenzylamine CAS No. 1355247-17-4

N,N-Dimethyl 2-bromo-6-fluorobenzylamine

Cat. No.: B596392
CAS No.: 1355247-17-4
M. Wt: 232.096
InChI Key: AVDFQNYYGAIMAO-UHFFFAOYSA-N
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Description

N,N-Dimethyl 2-bromo-6-fluorobenzylamine: is an organic compound with the molecular formula C9H11BrFN and a molecular weight of 232.09 g/mol . It is a derivative of benzylamine, where the benzyl group is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively, and the nitrogen atom is dimethylated. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-Dimethyl 2-bromo-6-fluorobenzylamine typically begins with commercially available 2-bromo-6-fluorobenzyl chloride.

    Reaction with Dimethylamine: The 2-bromo-6-fluorobenzyl chloride is reacted with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The product is then purified by standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N-Dimethyl 2-bromo-6-fluorobenzylamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can lead to the formation of this compound N-oxide.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like dichloromethane or tetrahydrofuran.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.

Major Products Formed:

    Substitution Products: Various substituted benzylamines depending on the nucleophile used.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry:

    Building Block: N,N-Dimethyl 2-bromo-6-fluorobenzylamine is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to form carbon-carbon and carbon-nitrogen bonds.

Biology and Medicine:

    Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: It is used in studies to understand the interaction of fluorinated benzylamines with biological targets.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Agrochemicals: It is used in the synthesis of agrochemical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of N,N-Dimethyl 2-bromo-6-fluorobenzylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its targets. The dimethylamine group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

    N,N-Diethyl 2-bromo-6-fluorobenzylamine: Similar structure but with ethyl groups instead of methyl groups on the nitrogen atom.

    N,N-Dimethyl 2-chloro-6-fluorobenzylamine: Similar structure but with a chlorine atom instead of a bromine atom at the 2 position.

    N,N-Dimethyl 2-bromo-4-fluorobenzylamine: Similar structure but with the fluorine atom at the 4 position instead of the 6 position.

Uniqueness: N,N-Dimethyl 2-bromo-6-fluorobenzylamine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with molecular targets. The combination of these substituents can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-bromo-6-fluorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDFQNYYGAIMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742755
Record name 1-(2-Bromo-6-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-17-4
Record name 1-(2-Bromo-6-fluorophenyl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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